

Comparative Efficacy of CHMFL-BTK-01 in Lymphoma Models: A Preclinical Guide

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Compound of Interest		
Compound Name:	CHMFL-BTK-01	
Cat. No.:	B15578841	Get Quote

This guide provides a comparative analysis of the preclinical efficacy of **CHMFL-BTK-01**, a novel Bruton's tyrosine kinase (BTK) inhibitor, against established BTK inhibitors—ibrutinib, acalabrutinib, and zanubrutinib—in various lymphoma models. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds.

Executive Summary

CHMFL-BTK-01 is a highly selective, irreversible BTK inhibitor with a potent in vitro profile.[1] [2] While direct comparative in vivo efficacy data for **CHMFL-BTK-01** is emerging, preclinical studies on a closely related compound, CHMFL-BTK-85, demonstrate significant anti-tumor activity in lymphoma xenograft models, showing comparable or superior efficacy to ibrutinib. Established BTK inhibitors such as ibrutinib, acalabrutinib, and zanubrutinib have demonstrated robust preclinical and clinical efficacy across a range of B-cell malignancies. This guide summarizes the available preclinical data to offer a comparative perspective on their anti-lymphoma activity.

Data Presentation

Table 1: In Vitro Potency of BTK Inhibitors



Compound	Target	IC50 (nM)	Cell Line(s)	Key Findings
CHMFL-BTK-01	втк	7	-	Highly selective and potent irreversible inhibitor.[1][2]
Ibrutinib	втк	0.5 - 9.6	Various	First-generation irreversible BTK inhibitor.
Acalabrutinib	втк	3 - 5	Various	Second- generation, more selective irreversible BTK inhibitor.
Zanubrutinib	втк	<1	Various	Second- generation irreversible BTK inhibitor designed for high BTK occupancy.

Table 2: In Vivo Efficacy of BTK Inhibitors in Lymphoma Xenograft Models



Compound	Lymphoma Model	Dosing	Key Efficacy Readouts
CHMFL-BTK-85 (related to CHMFL- BTK-01)	TMD8 (DLBCL) Xenograft	100 mg/kg/day	Tumor Growth Inhibition (TGI) of 96% (better than ibrutinib at the same dose).[3]
CHMFL-BTK-85 (related to CHMFL- BTK-01)	REC-1 (MCL) Xenograft	100 mg/kg/day	TGI of 65% (slightly better than ibrutinib and acalabrutinib at the same dose).[3]
Ibrutinib	Ramos (Burkitt's Lymphoma) Xenograft	12.5 mg/kg, oral gavage, daily for 10 days	Significantly decreased tumor progression and increased survival.
Acalabrutinib	TCL1 Adoptive Transfer (CLL)	0.15 mg/mL in drinking water	Significantly reduced tumor burden and increased survival.
Zanubrutinib	OCI-LY10 (DLBCL) Xenograft	Not specified	Inhibited malignant B- cell proliferation and reduced tumor growth.

Experimental Protocols General In Vitro Kinase Assay (IC50 Determination)

The half-maximal inhibitory concentration (IC50) for each BTK inhibitor is typically determined using a biochemical kinase assay. Recombinant human BTK protein is incubated with the inhibitor at various concentrations in the presence of a suitable substrate (e.g., a synthetic peptide) and ATP. The kinase activity is measured by quantifying the amount of phosphorylated substrate, often through methods like ADP-Glo™ kinase assay. The IC50 value is then calculated from the dose-response curve.

Cell-Based Assays: Apoptosis and Cell Cycle Analysis



Lymphoma cell lines (e.g., U2932, Pfeiffer) are treated with varying concentrations of the BTK inhibitors. To assess apoptosis, cells are stained with Annexin V and propidium iodide (PI) and analyzed by flow cytometry. For cell cycle analysis, cells are fixed, stained with a DNA-intercalating dye like PI, and analyzed by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases. **CHMFL-BTK-01** has been shown to induce apoptosis and cause G0/G1 cell cycle arrest in U2932 and Pfeiffer cells.[2]

Lymphoma Xenograft Model Protocol (General)

- Cell Culture: Human lymphoma cell lines (e.g., Ramos, U2932, TMD8, REC-1) are cultured in appropriate media and conditions.
- Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG) are used to prevent rejection of human tumor cells.
- Tumor Implantation: A specific number of cancer cells (typically 5-10 x 10^6) are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously into the flank of the mice.
- Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers, calculated with the formula: (Length x Width^2)/2.
- Drug Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The BTK inhibitors are administered orally via gavage at specified doses and schedules. The vehicle used for the control group is also administered.
- Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups. Overall survival may also be monitored.
- Pharmacodynamic Analysis: At the end of the study, tumors may be excised for analysis of target engagement (e.g., BTK phosphorylation) by methods such as Western blotting or immunohistochemistry.

Mandatory Visualization



B-Cell Receptor (BCR) Antigen Binding CHMFL-BTK-01 Ibrutinib LYN/SYK Acalabrutinib Zanubrutinib Phosphorylation Inhibition Bruton's Tyrosine Kinase (BTK) Activation PLCy2 IP3 / DAG Calcium Flux & PKC Activation NF-κB / AP-1 Gene Transcription Cell Proliferation & Survival

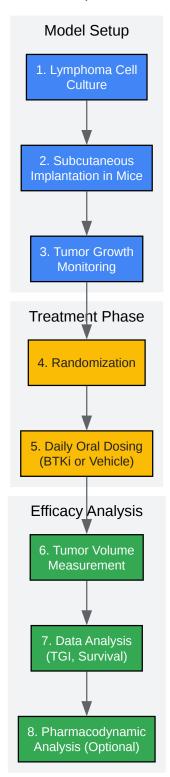
BTK Signaling Pathway and Inhibition

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Caption: The BTK signaling pathway in B-cells and the point of inhibition by BTK inhibitors.



Xenograft Model Experimental Workflow



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Caption: A typical experimental workflow for evaluating BTK inhibitor efficacy in a lymphoma xenograft model.

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